3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-3-(4-methylphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-3-10-12-11(14-13-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGKSDXJZGJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 Ethyl 5 P Tolyl 1h Triazole
Classical and Emerging Synthetic Strategies for 1,2,4-Triazole (B32235) Scaffolds
The 1,2,4-triazole ring is a privileged scaffold in medicinal and materials chemistry, prompting the development of numerous synthetic routes. nih.govfrontiersin.org Classical methods have long served as the foundation for constructing this heterocycle. The Pellizzari reaction , first reported in 1911, involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole. wikipedia.orgyoutube.com Another cornerstone is the Einhorn-Brunner reaction , which utilizes the reaction of imides with hydrazines, often in the presence of a weak acid, to yield isomeric mixtures of 1,2,4-triazoles. scispace.comwikipedia.org These methods, while foundational, often require harsh conditions and long reaction times. wikipedia.org
Emerging strategies have sought to overcome the limitations of classical approaches by improving efficiency, milder reaction conditions, and greater functional group tolerance. isres.org Modern synthetic chemistry has introduced several powerful methods:
Metal-Catalyzed Cross-Coupling Reactions: Copper-catalyzed systems, in particular, have been effectively used for the oxidative coupling of amidines with various nitrogen sources to construct the triazole ring. isres.org These reactions often proceed under an atmosphere of air or with another oxidant. organic-chemistry.org
Multi-Component Reactions (MCRs): MCRs offer a highly efficient route by combining three or more starting materials in a single step to generate complex molecules. organic-chemistry.org Processes that unite carboxylic acids, amidines, and hydrazines in one pot exemplify this strategy for creating 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
Cascade Reactions: Metal-free approaches involving a cascade of reactions, such as C-H functionalization, double C-N bond formation, and oxidative aromatization, have been developed for the synthesis of triazoles from precursors like hydrazones and amines. isres.org
These advanced methodologies provide chemists with a versatile toolkit for accessing a wide array of substituted 1,2,4-triazoles.
Targeted Synthesis of 3-Ethyl-5-p-tolyl-1H-triazole
While general methods for 1,2,4-triazole synthesis are abundant, a targeted approach for 3-Ethyl-5-p-tolyl-1H-triazole requires a specific combination of precursors and reaction conditions designed for optimal yield and purity. A logical and efficient pathway involves the cyclocondensation of key precursors carrying the ethyl and p-tolyl moieties.
Design and Synthesis of Key Precursors
The successful synthesis of the target molecule hinges on the preparation of two primary building blocks: one containing the p-tolyl group and the other providing the ethyl group.
p-Toluic Hydrazide: This is a crucial precursor that incorporates the p-tolyl segment into the final triazole ring. It is an acylhydrazide compound that can be readily synthesized in the laboratory. targetmol.com The most common method involves the reaction of an ester of p-toluic acid, such as methyl p-toluate, with hydrazine (B178648) hydrate. This straightforward nucleophilic acyl substitution reaction typically proceeds with high efficiency.
Ethyl Propionimidate: To introduce the ethyl group, an activated form of a propionyl derivative is required. Ethyl propionimidate is an ideal reaction partner for p-toluic hydrazide. It can be prepared from propionitrile (B127096) via the Pinner reaction. This involves treating the nitrile with anhydrous ethanol (B145695) in the presence of a strong acid like hydrogen chloride to form the imidate salt, which is then neutralized to yield the free imidate base.
Cyclocondensation Reactions for Triazole Ring Formation
The core of the synthesis is the cyclocondensation reaction between p-toluic hydrazide and ethyl propionimidate. This transformation constructs the 1,2,4-triazole heterocycle. The reaction mechanism proceeds through two key stages:
Initial Condensation: The terminal nitrogen atom of the p-toluic hydrazide acts as a nucleophile, attacking the electrophilic carbon of the ethyl propionimidate. This initial addition-elimination reaction forms an N-acylamidrazone intermediate, with the loss of an ethanol molecule.
Intramolecular Cyclization and Dehydration: The N-acylamidrazone intermediate then undergoes a thermally or catalytically induced intramolecular cyclization. The nucleophilic nitrogen attacks the carbonyl carbon of the acyl group, forming a five-membered ring. Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic 1,2,4-triazole ring, yielding the final product, 3-Ethyl-5-p-tolyl-1H-triazole.
This synthetic route is highly convergent and relies on well-established chemical principles for heterocyclic ring formation.
Exploration of Catalyst Systems and Reaction Conditions
Optimization of the cyclocondensation step is critical for maximizing the yield and purity of 3-Ethyl-5-p-tolyl-1H-triazole. Various factors, including catalyst, solvent, and temperature, play a significant role. Traditional methods often rely on thermal energy, requiring the reaction mixture to be heated at reflux for several hours. wikipedia.org
The choice of catalyst can significantly influence the reaction rate and efficiency. Base catalysis is commonly employed to facilitate the cyclization of the N-acylamidrazone intermediate. Alternatively, some modern protocols utilize transition-metal catalysts, such as copper complexes, which can enable the reaction to proceed under milder conditions. nih.govorganic-chemistry.org The selection of a solvent is also important, with high-boiling point aprotic solvents often being favored for thermal reactions.
The following interactive table summarizes typical conditions used for the synthesis of analogous 3,5-disubstituted-1,2,4-triazoles, which can be adapted for the synthesis of the target compound.
| Precursors | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazide and Nitrile | Base-catalyzed (e.g., K₂CO₃) | PEG | Not specified | Good | tandfonline.com |
| Amidine and Nitrile | Copper-catalyzed, Air (oxidant) | DMSO | Not specified | Good | scispace.com |
| Amide and Hydrazide (Pellizzari) | Thermal | None (neat) | High (e.g., >150°C) | Variable | wikipedia.org |
| Nitriles and Hydrazides | Microwave, Base | None | High | Good | scipublications.com |
| Organonitriles and Ammonia | CuSO₄·5H₂O, Microwave | Water | 120-180°C | 51-92% | tandfonline.com |
Novel and Sustainable Approaches in the Synthesis of 3-Ethyl-5-p-tolyl-1H-triazole
In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable and efficient methods. nih.gov These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents.
Microwave and Ultrasound-Assisted Synthesis
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles. scipublications.comnih.gov
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of organic reactions. nih.gov For the synthesis of 3-Ethyl-5-p-tolyl-1H-triazole, microwave irradiation can be applied to the cyclocondensation step, often leading to a significant reduction in reaction time from hours to mere minutes. scipublications.comtandfonline.com This rapid, localized heating can also improve yields and reduce the formation of side products. tandfonline.com Reports on the synthesis of other 3,5-disubstituted-1,2,4-triazoles show that reactions completed in 48-72 hours under conventional heating could be achieved in 1.5-3 hours using microwave assistance. tandfonline.comnih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation. nih.gov This process can promote better mixing and mass transfer, and the localized high temperatures and pressures generated can drive reactions more efficiently. Applying ultrasound to the synthesis of the target triazole could lead to higher yields under milder conditions and in shorter time frames compared to silent (non-sonicated) reactions. nih.govresearchgate.net
The following table provides a comparison of conventional and sustainable methods for the synthesis of 1,2,4-triazoles, highlighting the advantages of these modern techniques.
| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 4 - 72 hours | Oil bath, heating mantle | Well-established, simple setup | tandfonline.comnih.gov |
| Microwave-Assisted | 5 - 180 minutes | Microwave radiation | Rapid heating, reduced time, higher yields | scipublications.comtandfonline.comnih.gov |
| Ultrasound-Assisted | 20 - 120 minutes | Ultrasonic waves | Enhanced reactivity, milder conditions, improved yields | nih.govresearchgate.net |
Green Solvent and Solvent-Free Methodologies
In alignment with the principles of green chemistry, recent efforts in the synthesis of 1,2,4-triazoles have focused on minimizing or eliminating the use of hazardous organic solvents. nih.gov These approaches not only reduce the environmental impact but also often lead to improved reaction efficiency, shorter reaction times, and simplified purification processes. nih.gov Key methodologies include ultrasound-assisted synthesis, microwave-assisted reactions, and mechanochemistry. nih.gov
Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to accelerate chemical reactions. mdpi.com This technique, known as sonochemistry, can enhance reaction rates and yields, often under milder conditions than traditional heating. For the synthesis of 1,2,4-triazole derivatives, ultrasound irradiation has been successfully employed in aqueous media, offering an eco-friendly alternative to volatile organic solvents. nih.govresearchgate.net The process typically involves shorter reaction times and results in high-purity products with easier work-up procedures. mdpi.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for synthesizing heterocyclic compounds, including 3,5-disubstituted 1,2,4-triazoles. nih.govscipublications.com By using microwave irradiation, reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction time—often from hours to mere minutes—and frequently improving yields. nih.govnih.gov Many microwave-assisted syntheses of 1,2,4-triazoles have been developed to proceed under solvent-free conditions, further enhancing their green credentials by eliminating solvent waste. nih.gov For instance, the condensation of nitriles and hydrazides to form the triazole ring can be efficiently achieved under microwave irradiation without any solvent or base. scipublications.com
Mechanochemistry offers a truly solvent-free approach by using mechanical force, typically through ball milling, to induce chemical reactions. researchgate.net This technique has been successfully applied to the copper-catalyzed [3+2] cycloaddition reactions to form various 1,2,4-triazole derivatives under solventless grinding conditions. researchgate.net The advantages of this method include the absence of solvent, reduced reaction times, and often no need for external heating, making it a highly sustainable synthetic route. researchgate.net
Below is a table summarizing various green chemistry approaches for the synthesis of 3,5-disubstituted 1,2,4-triazoles, which are analogous to the target compound.
| Methodology | Reactants/Precursors | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted | Hydrazides, Carbonyls | Acidified Methanol, Ambient Temp | Good to Excellent | researchgate.net |
| Microwave-Assisted (Solvent-Free) | Nitriles, Hydrazides | No base or solvent, MW Irradiation | Very Good | scipublications.com |
| Microwave-Assisted | Chalcones, Hydrazine Hydrate | Glacial Acetic Acid, 280 W, 10 min | Good | nih.gov |
| Mechanochemistry (Ball Milling) | Azinium-N-imines, Nitriles | Cu Catalyst, Solventless Grinding | 51-80% | researchgate.net |
Flow Chemistry Applications in Triazole Synthesis
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, scalability, automation, and process control. researchgate.net The application of flow chemistry to the synthesis of heterocyclic compounds like triazoles is a rapidly growing field, driven by the potential for more efficient and safer production. nih.gov
In a typical flow synthesis setup, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This approach is particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over parameters like temperature, pressure, and reaction time.
For triazole synthesis, particularly reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which can be analogous to certain 1,2,4-triazole syntheses, flow chemistry provides enhanced safety and efficiency. nih.gov The use of packed-bed reactors containing a heterogeneous catalyst, such as copper-on-charcoal, is a key innovation. nih.gov This setup allows for the catalyst to be retained within the reactor, simplifying product purification as no catalyst removal is needed downstream. Furthermore, it enables the catalyst to be reused over extended periods, adding to the sustainability of the process.
The precise temperature control achievable in microreactors allows for rapid heating and cooling, enabling reactions to be run at higher temperatures than in batch reactors, which can significantly accelerate reaction rates. This methodology allows for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and high yields. nih.gov While many published flow chemistry protocols focus on 1,2,3-triazoles, the principles are directly applicable to the synthesis of 1,2,4-triazole isomers. The integration of in-line purification and analysis tools can lead to fully automated systems capable of producing the target compound with high purity on a large scale.
The table below outlines key parameters and outcomes for the flow synthesis of substituted triazoles, demonstrating the potential of this technology for the production of compounds like 3-Ethyl-5-p-tolyl-1H- nih.govnih.govresearchgate.nettriazole.
| Catalyst System | Reactor Type | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Copper-on-Charcoal (Heterogeneous) | Packed-Bed Column Reactor | Dichloromethane (DCM), Ethanol | High yields, Catalyst is reusable, No added base required, Simplified purification | nih.gov |
| Homogeneous Copper Catalysts | Coil/Tubular Reactor | Various Organic Solvents | Precise temperature control, Rapid screening of conditions, Scalable | researchgate.net |
Theoretical and Computational Chemistry Studies of 3 Ethyl 5 P Tolyl 1h Triazole
Electronic Structure and Molecular Orbital Theory Analysis
Computational studies are instrumental in elucidating the electronic characteristics of 1,2,4-triazole (B32235) derivatives. These investigations provide a foundational understanding of the molecule's stability, reactivity, and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Implications for Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. The HOMO is associated with the capacity to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a smaller gap generally corresponds to higher reactivity. dergipark.org.tr
For 1,2,4-triazole systems, the HOMO is typically distributed over the entire molecule, while the LUMO is often concentrated on the triazole ring. dergipark.org.tr In the case of 3-Ethyl-5-p-tolyl-1H- dergipark.org.trnih.govbohrium.comtriazole, the presence of the electron-donating ethyl and p-tolyl groups is expected to influence the energies of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Ethyl-5-p-tolyl-1H- dergipark.org.trnih.govbohrium.comtriazole
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -8.95 |
| ELUMO | -3.85 |
| Energy Gap (ΔE) | 5.10 |
Note: These values are representative and based on typical data for similar 1,2,4-triazole derivatives.
A significant energy gap suggests high kinetic stability and low reactivity of the molecule.
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue denoting areas of electron deficiency (positive potential).
For 3-Ethyl-5-p-tolyl-1H- dergipark.org.trnih.govbohrium.comtriazole, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the triazole ring due to their high electronegativity. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl and methyl groups, as well as the hydrogen attached to the triazole ring, would exhibit a positive potential, making them potential sites for nucleophilic interaction.
Global and Local Reactivity Descriptors from Quantum Chemical Calculations
Quantum chemical calculations can provide a range of global and local reactivity descriptors that offer a quantitative measure of a molecule's reactivity.
Global Reactivity Descriptors:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration.
Global Softness (S): The reciprocal of hardness, representing the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are calculated using the energies of the HOMO and LUMO.
Local Reactivity Descriptors:
Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For 3-Ethyl-5-p-tolyl-1H- dergipark.org.trnih.govbohrium.comtriazole, these descriptors would provide a more detailed picture of its reactivity profile, complementing the qualitative information from the HOMO-LUMO and MEP analyses.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule plays a critical role in its physical and chemical properties. Conformational analysis and molecular dynamics simulations are employed to explore the potential energy surface and identify the most stable conformations.
Potential Energy Surface Exploration and Conformer Identification
The conformational flexibility of 3-Ethyl-5-p-tolyl-1H- dergipark.org.trnih.govbohrium.comtriazole primarily arises from the rotation of the ethyl and p-tolyl substituents relative to the plane of the triazole ring. The dihedral angles between the triazole ring and the phenyl ring of the p-tolyl group are of particular interest. In similar structures, these dihedral angles can vary, leading to different conformers. nih.gov The planarity of the molecule is influenced by the steric hindrance between the substituents. It is likely that the p-tolyl group is not coplanar with the triazole ring to minimize steric repulsion.
Tautomerism and Isomeric Preferences of the 1H-1,2,4-Triazole System
The 1H-1,2,4-triazole ring can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. researchgate.netijsr.net For 3,5-disubstituted 1,2,4-triazoles, the two principal tautomers are the 1H and 4H forms. Additionally, a less stable 2H tautomer can also exist.
The relative stability of these tautomers is influenced by the nature of the substituents at the C3 and C5 positions. ntu.edu.iq Computational studies on similar 1,2,4-triazole derivatives have shown that the 1H tautomer is often the most stable form. ijsr.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of the different tautomers of 3-Ethyl-5-p-tolyl-1H- dergipark.org.trnih.govbohrium.comtriazole and predict their equilibrium populations. The solvent environment can also play a role in the tautomeric preference. ntu.edu.iq
Theoretical Studies on Solvent Effects on Molecular Geometry and Stability
Theoretical studies on the impact of solvents on the molecular geometry and stability of 1,2,4-triazole derivatives, such as 3-Ethyl-5-p-tolyl-1H- nih.govresearchgate.netresearchgate.nettriazole, are crucial for understanding their behavior in different chemical environments. The use of computational models, like Density Functional Theory (DFT), allows for the investigation of these effects.
When a molecule like 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion, a related compound, is solvated with polar and non-polar solvents, changes in its spectroscopic results are observed. researchgate.net For instance, the interaction with polar solvents such as dimethyl sulfoxide (B87167) (DMSO) can lead to a higher bandgap value compared to non-polar solvents like carbon tetrachloride (CCl4). This is attributed to the stronger interactions between the polar solvent and the molecule. researchgate.net
The stability of different tautomeric forms of substituted 1,2,4-triazoles can also be influenced by the solvent environment. Theoretical studies have shown that for compounds like 3-bromo-1H-1,2,4-triazole, the relative stability of its tautomers can be predicted, with the 4H-tautomer often being the most stable. ijsr.net Similarly, for 3-amino-1,2,4-triazole, the 1H-tautomer is generally the most stable. ijsr.net These theoretical predictions are essential for understanding the reactivity and properties of such compounds in solution.
Spectroscopic Property Predictions via Computational Methods
Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, providing valuable data that complements experimental findings.
Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in the structural elucidation of 1,2,4-triazole derivatives. For instance, in the case of 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one, computational data has been compared with experimental crystallographic data to confirm the molecular structure. researchgate.net
In the ¹H NMR spectrum of 3-(dihydrofuran-2-yl)-1H-1,2,4-triazole-5-thiol, a broad signal at 14.20 ppm is attributed to the NH proton of the 1,2,4-triazole ring. mdpi.com For ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the ¹H and ¹³C-NMR spectra are in good agreement with the proposed structure. mdpi.com
The following table illustrates a hypothetical comparison of theoretical and experimental NMR chemical shifts for a related 1,2,4-triazole derivative.
| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C3 | 155.0 | 155.06 |
| C5 | 149.0 | 149.56 |
| N-H | 14.0 | 14.20 |
Vibrational Frequency Computations for Infrared (IR) and Raman Spectroscopy
Vibrational frequency computations are essential for interpreting IR and Raman spectra. For 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione, the computed vibrational frequencies have been used to determine the types of molecular motions associated with each experimental band. nih.gov Similarly, for 3-(adamantan-1-yl)-4-(2-propen-1-yl)-1H-1,2,4-triazole-5(4H)-thione, theoretical studies have shown that the experimental vibrational spectra are due to dimeric structures. researchgate.net
Key vibrational modes for 1,2,4-triazole derivatives include N-H, C-N, C=S, and C=C stretching, as well as aromatic C-H stretching and internal vibrations. core.ac.uk For tris- nih.govresearchgate.netresearchgate.net-triazolo- nih.govnih.govresearchgate.net-triazine derivatives, C-N and C=N stretching vibrations on the 1,2,4-triazole ring are observed at specific wavenumbers. semanticscholar.org
Below is a table of typical computed vibrational frequencies for a substituted 1,2,4-triazole.
| Vibrational Mode | Computed Frequency (cm⁻¹) |
| N-H stretch | 3400-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
UV-Vis Absorption Spectra and Electronic Transition Predictions
Theoretical predictions of UV-Vis absorption spectra provide insights into the electronic transitions within a molecule. The unsubstituted 1,2,4-triazole shows a weak absorption at 205 nm. ijsr.net For N-acetyl-1,2,4-triazole, a bathochromic shift is observed, with the absorption band at 221.5 nm. ijsr.net In the case of 1,2,3-triazole, the gas-phase UV absorption spectrum is dominated by a π → π* transition at 205 nm. researchgate.net
Computational studies on tris- nih.govresearchgate.netresearchgate.net-triazolo- nih.govnih.govresearchgate.net-triazine derivatives have been used to simulate their ultraviolet absorption spectra, aiding in the selection of compounds with desirable UV absorption properties. semanticscholar.org
Theoretical Mass Spectrometry Fragmentation Pathways
Theoretical modeling of mass spectrometry fragmentation pathways helps in understanding the fragmentation patterns observed in experimental mass spectra. For 1,2,4-triazole derivatives, the fragmentation often involves the sequential loss of neutral molecules. researchgate.net In the mass spectra of 1,5-disubstituted tetrazoles, a related class of compounds, fragmentation can occur through the extrusion of CHN₂ or N₃, or the elimination of N₂ or CHN. mdpi.com
The fragmentation of ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogue involves the loss of an ethyl radical and a hydrogen radical, respectively, from their molecular ion peaks. sapub.org
Intermolecular Interactions and Supramolecular Assembly (Theoretical)
Theoretical studies of intermolecular interactions are crucial for understanding the supramolecular assembly of molecules in the solid state. For 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, the crystal structure reveals that adjacent molecules are linked by N-H⋯N and N-H⋯S hydrogen bonds, forming chains. nih.govnih.gov Additionally, π-π stacking interactions between the triazole rings further stabilize the structure. nih.govnih.gov
In the crystal structure of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, intermolecular interactions are dominated by C-H⋯π interactions. mdpi.com Computational studies on dihalogenated 1,2,4-triazole derivatives have provided insights into the complex interplay of hydrogen-bonding and halogen-bonding interactions, which result in the formation of multiple trimeric motifs. researchgate.net
The following table summarizes the types of intermolecular interactions that can be theoretically studied in 1,2,4-triazole derivatives.
| Interaction Type | Description |
| Hydrogen Bonding | N-H⋯N, N-H⋯S |
| π-π Stacking | Interactions between aromatic rings |
| Halogen Bonding | Interactions involving halogen atoms |
| C-H⋯π Interactions | Interactions between C-H bonds and π systems |
Hydrogen Bonding Networks and N-H Acidity Considerations
The 1,2,4-triazole ring is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor through its N-H group and an acceptor via its sp²-hybridized nitrogen atoms. mjcce.org.mk The acidity of the N-H proton is a crucial determinant of the strength of the hydrogen bonds it can form. In 1,2,4-triazoles, the acidity is influenced by the electronic effects of the substituents on the ring. bhu.ac.in
In the solid state, 3-Ethyl-5-p-tolyl-1H- nih.govnih.govrsc.orgtriazole is expected to form robust hydrogen-bonding networks. These networks are likely to involve the N-H group of one molecule forming a hydrogen bond with one of the non-protonated nitrogen atoms of a neighboring molecule. This can lead to the formation of various supramolecular motifs, such as chains or rings. The specific geometry and strength of these hydrogen bonds will be dictated by the steric and electronic influences of the ethyl and p-tolyl substituents.
| Interaction Type | Donor | Acceptor | Expected Influence of Substituents |
| Intermolecular Hydrogen Bond | Triazole N-H | Triazole N | The electron-donating ethyl group may slightly weaken the donor capacity of the N-H group. The p-tolyl group's net electronic effect would modulate both donor and acceptor strengths. |
Aromatic Pi-Stacking and Dispersion Interactions
The presence of the p-tolyl group in 3-Ethyl-5-p-tolyl-1H- nih.govnih.govrsc.orgtriazole introduces the possibility of significant aromatic π-stacking interactions in the solid state. nih.gov Pi-stacking is a non-covalent interaction between aromatic rings that contributes significantly to the stabilization of crystal structures. mdpi.com These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements. nih.gov
In the crystal lattice of 3-Ethyl-5-p-tolyl-1H- nih.govnih.govrsc.orgtriazole, it is anticipated that the p-tolyl rings of adjacent molecules will engage in π-stacking. The specific arrangement will be influenced by the need to maximize attractive electrostatic and dispersion forces while minimizing steric repulsion between the ethyl groups and other parts of the molecules. The triazole ring itself, being aromatic, can also participate in π-stacking interactions, either with other triazole rings or with the p-tolyl rings of neighboring molecules. nih.gov
| Interaction | Participating Groups | Expected Geometry | Contribution to Crystal Stability |
| π-π Stacking | p-tolyl and p-tolyl rings | Parallel-displaced or T-shaped | Significant |
| π-π Stacking | p-tolyl and triazole rings | Parallel-displaced or T-shaped | Moderate |
| Dispersion Forces | All atoms in the molecule | Isotropic | Significant |
Crystal Packing Analysis and Lattice Energy Predictions
The prediction of the crystal structure of a small organic molecule from its chemical formula alone is a challenging task in computational chemistry, often referred to as crystal structure prediction (CSP). nih.govnih.goviucr.org CSP methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. rsc.orgarxiv.org The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice and is a key indicator of the stability of a particular crystal structure. libretexts.orglumenlearning.comwikipedia.org
For 3-Ethyl-5-p-tolyl-1H- nih.govnih.govrsc.orgtriazole, a successful CSP study would need to consider the interplay of the intermolecular forces discussed above: hydrogen bonding, π-stacking, and dispersion interactions. The final predicted crystal structure would be the one that optimizes these interactions to achieve the lowest possible lattice energy.
The lattice energy can be theoretically calculated using various computational methods, ranging from force-field-based approaches to more accurate but computationally expensive quantum mechanical calculations. nih.gov The choice of method will influence the accuracy of the predicted lattice energy.
The predicted crystal packing would reveal the precise arrangement of the molecules in the unit cell, including the details of the hydrogen-bonding network and the geometry of the π-stacking interactions. This information is invaluable for understanding the solid-state properties of the compound.
| Computational Method | Key Considerations for 3-Ethyl-5-p-tolyl-1H- nih.govnih.govrsc.orgtriazole | Predicted Outcome |
| Crystal Structure Prediction (CSP) | Torsional flexibility of the ethyl group, various possible hydrogen bond motifs, and π-stacking arrangements. | A set of low-energy crystal structures, with the most likely polymorph having the lowest calculated lattice energy. |
| Lattice Energy Calculation | Accurate treatment of hydrogen bonds, π-stacking, and dispersion forces is crucial. | A quantitative measure of the stability of the predicted crystal structures. |
Reaction Mechanisms and Kinetic Studies for 3 Ethyl 5 P Tolyl 1h Triazole and Its Precursors
Detailed Mechanistic Pathways of Triazole Ring Closure Reactions
The synthesis of the 3,5-disubstituted 1,2,4-triazole (B32235) ring system, such as that in 3-Ethyl-5-p-tolyl-1H- rsc.orgisres.orgresearchgate.nettriazole, can be achieved through various synthetic routes. A common and illustrative method involves the condensation and subsequent cyclization of a hydrazide with an imidate or a related precursor. For the specific case of 3-Ethyl-5-p-tolyl-1H- rsc.orgisres.orgresearchgate.nettriazole, a plausible synthetic route is the reaction of p-toluic acid hydrazide with ethyl propionimidate.
The reaction commences with the nucleophilic attack of the terminal nitrogen of the p-toluic acid hydrazide on the electrophilic carbon of the ethyl propionimidate. This is followed by a series of proton transfer steps and the elimination of a molecule of ethanol (B145695) and ammonia, leading to the formation of an N-acyl-amidrazone intermediate. The final step is an intramolecular cyclization with the elimination of a water molecule to yield the aromatic 1,2,4-triazole ring.
Alternative pathways for the formation of the 1,2,4-triazole ring include [3+2] cycloaddition reactions. For instance, the reaction of a nitrile with a hydrazonoyl halide (acting as a nitrilimine precursor) can lead to the formation of the triazole ring. isres.org
The cyclization of the N-acyl-amidrazone intermediate to the final 1,2,4-triazole ring is a key step that has been the subject of theoretical studies for analogous systems. Density Functional Theory (DFT) calculations are a powerful tool to elucidate the transition state (TS) geometry and the reaction coordinate for such transformations.
For the intramolecular cyclization step, the reaction coordinate would involve the approach of the nucleophilic nitrogen of the amidrazone moiety to the electrophilic carbonyl carbon. The transition state is expected to feature a partially formed N-C bond and a partially broken C=O double bond, with the departing hydroxyl group being protonated to facilitate its elimination as water. The geometry of the transition state would be a distorted five-membered ring.
Computational analysis of similar 1,2,4-triazole formations suggests that the energy barrier for this cyclization step is influenced by the nature of the substituents on the reacting moieties. The presence of an electron-donating group like the p-tolyl group at the C5 position and an electron-donating ethyl group at the C3 position would be expected to influence the electron density at the reacting centers, thereby affecting the activation energy of the transition state.
Table 1: Representative Calculated Activation Energies for 1,2,4-Triazole Ring Closure
| Reaction Step | Precursors | Computational Method | Calculated Activation Energy (kcal/mol) |
| Intramolecular Cyclization | N-acyl-amidrazone | DFT (B3LYP/6-31G) | 15-25 |
| Dehydration | Protonated Intermediate | DFT (B3LYP/6-31G) | 10-15 |
Note: The data in this table are representative values for similar 1,2,4-triazole formations and are intended to be illustrative for the case of 3-Ethyl-5-p-tolyl-1H- rsc.orgisres.orgresearchgate.nettriazole.
Theoretical kinetic studies, often employing transition state theory in conjunction with computational chemistry, can provide valuable predictions of reaction rates. The rate constant (k) for a given reaction step can be calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡).
Reactivity of the 1,2,4-Triazole Core: Substitution and Functionalization
The 1,2,4-triazole ring is an aromatic heterocycle with a unique reactivity profile. The presence of three nitrogen atoms makes the ring electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.
Due to the electron-deficient nature of the 1,2,4-triazole ring, electrophilic aromatic substitution on the carbon atoms of the ring is generally difficult and requires harsh conditions. chemicalbook.com When it does occur, the position of substitution is directed by the existing substituents. For 3-Ethyl-5-p-tolyl-1H- rsc.orgisres.orgresearchgate.nettriazole, the p-tolyl group is an ortho-, para-directing group, which would activate the p-tolyl ring towards electrophilic attack. The triazole ring itself would be deactivated.
Conversely, the electron-deficient nature of the 1,2,4-triazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on one of the carbon atoms. The mechanism of SNAr on the triazole ring typically proceeds through a Meisenheimer-like intermediate. The ethyl and p-tolyl groups would influence the stability of this intermediate and thus the rate of substitution.
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, have emerged as powerful tools for the functionalization of heterocyclic compounds, including 1,2,4-triazoles. These reactions typically involve the coupling of a halogenated triazole with a suitable coupling partner in the presence of a palladium or copper catalyst. researchgate.netnih.gov
The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. For instance, in a Suzuki coupling of a bromo-substituted 3-Ethyl-5-p-tolyl-1H- rsc.orgisres.orgresearchgate.nettriazole with an arylboronic acid, the mechanism would involve the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid, and finally reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. The specific position of functionalization would depend on the starting halogenated triazole.
Photochemical and Thermal Transformations (Mechanistic Perspectives)
The study of photochemical and thermal transformations of 1,2,4-triazoles provides insights into their stability and potential for rearrangement and decomposition reactions.
From a mechanistic standpoint, the photochemical excitation of aryl-substituted triazoles can lead to the formation of highly reactive intermediates. For 3-Ethyl-5-p-tolyl-1H- rsc.orgisres.orgresearchgate.nettriazole, UV irradiation could potentially lead to the cleavage of the N-N bond, followed by rearrangement or fragmentation pathways. The specific outcome would depend on the wavelength of light used and the presence of other reactive species. rsc.org
Thermal transformations of 1,2,4-triazoles can involve rearrangements or decomposition. For 3,5-disubstituted 1,2,4-triazoles, thermal decomposition can be initiated by the cleavage of the weaker bonds within the triazole ring. researchgate.net Theoretical studies on the thermal decomposition of 1,2,4-triazole derivatives suggest that the initial steps often involve the cleavage of the N1-N2 and C3-N4 bonds. researchgate.net The presence of the ethyl and p-tolyl substituents would influence the thermal stability of the molecule.
Photoinduced Isomerization and Degradation Pathways
There is no available research data on the photoinduced isomerization or degradation pathways of 3-Ethyl-5-p-tolyl-1H- mdpi.comjocpr.combohrium.comtriazole. Studies on other triazole derivatives suggest that the triazole ring can exhibit a degree of photochemical stability, but can also undergo rearrangements or degradation under specific UV irradiation conditions, often influenced by the nature and position of its substituents. Without experimental data for 3-Ethyl-5-p-tolyl-1H- mdpi.comjocpr.combohrium.comtriazole, any discussion on its behavior upon exposure to light would be purely speculative.
Data Table: Photoinduced Isomerization and Degradation Parameters
| Parameter | Value |
|---|---|
| Quantum Yield of Isomerization | Data Not Available |
| Major Photodegradation Products | Data Not Available |
Thermal Stability and Decomposition Mechanisms
Similarly, specific data regarding the thermal stability and decomposition mechanisms of 3-Ethyl-5-p-tolyl-1H- mdpi.comjocpr.combohrium.comtriazole are absent from the scientific literature. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly employed to determine the decomposition temperatures and thermodynamic parameters of organic compounds. Such studies provide insights into the stability of the molecule and the potential mechanisms of its breakdown at elevated temperatures. For the broader family of 1,2,4-triazoles, thermal stability can be influenced by factors such as intermolecular hydrogen bonding and the nature of the substituents on the triazole ring. However, without specific experimental results for 3-Ethyl-5-p-tolyl-1H- mdpi.comjocpr.combohrium.comtriazole, a detailed analysis of its thermal properties is not possible.
Data Table: Thermal Decomposition Characteristics
| Parameter | Value |
|---|---|
| Onset of Decomposition (Tonset) | Data Not Available |
| Peak Decomposition Temperature (Tpeak) | Data Not Available |
| Major Decomposition Products | Data Not Available |
Structure Activity Relationship Sar Theoretical Frameworks and Analog Design for 1,2,4 Triazole Derivatives
Computational Approaches to SAR Modeling for Triazole Compounds
Computational chemistry provides powerful tools to predict and rationalize the biological activity of molecules, thereby guiding the synthesis of more effective and specific therapeutic agents. For a compound like 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole, these in silico methods are indispensable for building a hypothetical SAR profile.
Principles of Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The fundamental assumption is that variations in the structural or physicochemical properties of molecules in a series can explain the observed variations in their biological effects. dergipark.org.tr
To develop a QSAR model for analogs of 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) would be required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:
Constitutional descriptors: Molecular weight, number of atoms, number of rings.
Topological descriptors: Indices that describe the connectivity and branching of the molecule.
Quantum-chemical descriptors: Dipole moment, orbital energies (HOMO/LUMO), and atomic charges, which describe the electronic properties. researchgate.net
3D descriptors: Parameters related to the three-dimensional shape and surface area of the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is built to correlate these descriptors with the biological activity. kashanu.ac.irresearchgate.netleidenuniv.nl A statistically robust model can then be used to predict the activity of new, unsynthesized analogs of 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole, prioritizing the most promising candidates for synthesis. kashanu.ac.ir
| Compound | Modification on p-tolyl group | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Parent | -CH₃ | 201.26 | 2.8 | 41.5 | 5.2 |
| Analog 1 | -H | 187.23 | 2.3 | 41.5 | 8.1 |
| Analog 2 | -OCH₃ | 217.26 | 2.7 | 50.7 | 3.5 |
| Analog 3 | -Cl | 221.69 | 3.3 | 41.5 | 2.1 |
| Analog 4 | -NO₂ | 232.23 | 2.6 | 87.3 | 1.5 |
Theoretical Frameworks of Ligand-Receptor Interaction and Molecular Docking
The biological effect of a molecule like 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole is initiated by its binding to a specific biological target, such as an enzyme or a receptor. This interaction is governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. pensoft.net The 1,2,4-triazole (B32235) ring itself is a key pharmacophore capable of forming hydrogen bonds and dipole-dipole interactions. pensoft.netnih.gov
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor). researchgate.netrsc.org To perform a docking study on 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole, a three-dimensional structure of the target protein is required. The process involves:
Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained, and the ligand (3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole) is built and optimized to its lowest energy conformation.
Docking Simulation: The ligand is placed into the binding site of the receptor, and a sampling algorithm explores various possible conformations and orientations.
Scoring: A scoring function calculates the binding affinity (often expressed as a docking score in kcal/mol) for each pose. Lower binding energy values typically indicate stronger ligand-receptor binding. ijper.org
The results of a docking simulation can reveal key amino acid residues that interact with the ethyl group, the p-tolyl substituent, and the triazole core, providing critical insights for designing analogs with improved binding. pensoft.netrsc.org
| Compound Series | Target Protein | Key Interacting Residues | Interaction Type | Docking Score Range (kcal/mol) |
|---|---|---|---|---|
| Triazole-based acetamides | c-kit tyrosine kinase | Cys673, Glu671 | Hydrogen Bond | -170 to -177 |
| Antioxidant triazoles | Tyrosinase (2Y9X) | His244, His263, Phe264 | Hydrophobic, π-stacking | -7.5 to -9.0 |
| Antifungal triazoles | CYP51 | Heme iron, Tyr132 | Coordination, Hydrogen Bond | -8.0 to -10.5 |
| Anticancer triazoles | CDK2 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic | -6.5 to -8.5 |
Pharmacophore Modeling and Virtual Screening Principles
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. tandfonline.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).
A pharmacophore model for 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole and its analogs could be generated based on the structures of known active compounds. The resulting model would define the ideal 3D arrangement of these features required for activity. This model then serves as a 3D query in a process called virtual screening. wikipedia.org Large databases containing millions of chemical compounds are searched to identify molecules that match the pharmacophore model. researchgate.netopenmedicinalchemistryjournal.com Hits from this screening are then subjected to further analysis, such as molecular docking, to prioritize them for experimental testing.
Rational Design Principles for New 1,2,4-Triazole Analogues
Building on computational insights, rational design involves making targeted chemical modifications to a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties.
Substituent Effects on Electronic and Steric Properties of the Triazole System
The biological activity of 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole is highly dependent on the nature of its substituents at the 3- and 5-positions. The 1,2,4-triazole ring is electron-rich, and its properties can be modulated by the electronic and steric effects of attached groups. uobaghdad.edu.iq
Electronic Effects: The p-tolyl group is weakly electron-donating. Replacing the methyl group on this ring with a strong electron-withdrawing group (e.g., -NO₂, -CF₃) or a strong electron-donating group (e.g., -OH, -NH₂) would significantly alter the electron density of the entire molecule. nih.gov This can influence the strength of hydrogen bonds with the target receptor and affect the molecule's pKa.
| Substituent (R) | Electronic Effect | Steric Effect | Potential Impact on Binding |
|---|---|---|---|
| -H | Neutral | Reduced bulk | May lose favorable hydrophobic contact |
| -F, -Cl | Electron-withdrawing (inductive), Weakly donating (resonance) | Slightly increased bulk | Can form halogen bonds, alter electronics |
| -OCH₃ | Electron-donating (resonance) | Increased bulk, adds H-bond acceptor | May form new hydrogen bonds, increase potency |
| -CF₃ | Strongly electron-withdrawing | Significantly increased bulk | Drastically alters electronics, may improve hydrophobic interactions |
| -CN | Strongly electron-withdrawing | Linear, moderate bulk | Can act as H-bond acceptor, alters dipole moment |
Scaffold Hopping and Bioisosteric Replacement Strategies (Theoretical)
Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the 3D orientation of the key functional groups. rsc.orgresearchgate.net For 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole, the 1,2,4-triazole ring could be theoretically replaced by other five- or six-membered heterocycles like oxadiazole, thiazole, pyrazole, or even bicyclic systems. unito.itresearchgate.net The goal is to discover new chemical series with potentially improved properties, such as better synthetic accessibility, novel intellectual property, or enhanced selectivity. nih.gov
Bioisosteric Replacement: Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. nih.gov This technique is used to fine-tune a lead compound's properties. In the context of 3-Ethyl-5-p-tolyl-1H- kashanu.ac.irpensoft.netresearchgate.nettriazole:
The p-tolyl group could be replaced by other aromatic rings like a thiophene, pyridine, or pyrimidine (B1678525) to explore new interactions with the receptor.
The ethyl group could be replaced by bioisosteres such as -OCH₃, -NHCH₃, or a cyclopropyl (B3062369) group to alter lipophilicity and metabolic stability.
The 1,2,4-triazole ring itself can be considered a bioisostere of an amide bond, a property that is often exploited in drug design to improve metabolic stability. acs.orgunimore.itresearchgate.netnih.gov
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Ethyl (-CH₂CH₃) | Cyclopropyl | Maintain lipophilicity, improve metabolic stability |
| Ethyl (-CH₂CH₃) | Thioether (-SCH₃) | Alter bond angles and electronic character |
| p-Tolyl (Aryl) | Thiophene | Introduce heteroatom, alter electronic properties |
| p-Tolyl (Aryl) | Pyridyl | Introduce H-bond acceptor, improve solubility |
| 1,2,4-Triazole (Scaffold) | 1,3,4-Oxadiazole | Modulate H-bonding capacity and electronics |
| 1,2,4-Triazole (Scaffold) | Thiazole | Change ring electronics and geometry |
Theoretical Basis for Exploring Substituent Modifications of 3-Ethyl-5-p-tolyl-1H-triazole
The exploration of substituent modifications on the 3-ethyl-5-p-tolyl-1H- nih.govphyschemres.orgijper.orgtriazole scaffold is grounded in established principles of medicinal chemistry, primarily driven by Structure-Activity Relationship (SAR) studies, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking simulations. These theoretical frameworks provide a rational basis for designing new analogs with potentially enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. The 1,2,4-triazole nucleus is a versatile scaffold known for a wide range of pharmacological activities, and its derivatives are key components in various therapeutic agents. pensoft.netnih.govchemmethod.com The biological activity of such compounds is significantly influenced by the nature of the substituents attached to the core triazole ring. rsc.orgresearchgate.net
The design of novel analogs of 3-ethyl-5-p-tolyl-1H-triazole is often guided by computational methods such as molecular docking. This technique allows for the virtual screening of compounds by predicting their binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. pensoft.netmdpi.comrsc.org For 1,2,4-triazole derivatives, docking studies have been instrumental in identifying crucial interactions, like hydrogen bonds and π-stacking interactions, that govern their biological effect. pensoft.netnih.gov For instance, the nitrogen atoms of the 1,2,4-triazole ring are known to coordinate with metal ions in the active sites of metalloenzymes, a key interaction for many antifungal and anticancer agents. nih.gov
QSAR models offer a quantitative approach to understanding the relationship between the chemical structure of a molecule and its biological activity. physchemres.orgrsc.org By correlating physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) of a series of compounds with their observed activities, QSAR can predict the potency of novel, unsynthesized analogs. researchgate.net For 1,2,4-triazole derivatives, QSAR studies have highlighted the importance of specific structural features for various biological activities, including antifungal, anticancer, and antimicrobial effects. physchemres.orgrsc.org These models can guide the modification of the ethyl and p-tolyl groups on the 3-ethyl-5-p-tolyl-1H-triazole core to optimize its therapeutic potential.
The theoretical exploration of substituent modifications on the 3-ethyl-5-p-tolyl-1H-triazole scaffold can be systematically approached by considering the steric, electronic, and hydrophobic properties of the substituents at the 3- and 5-positions of the triazole ring. The following table outlines potential modifications and their theoretical impact on biological activity based on general principles derived from SAR studies of 1,2,4-triazole derivatives.
| Position of Modification | Type of Modification | Theoretical Rationale for Potential Impact on Biological Activity |
| 3-Ethyl Group | Chain Length Variation | Increasing or decreasing the alkyl chain length can influence lipophilicity and steric interactions within the binding pocket. Shorter chains may improve solubility, while longer chains could enhance binding through hydrophobic interactions. |
| Introduction of Functional Groups | Incorporating polar groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding opportunities with the target protein, potentially increasing binding affinity. | |
| Bioisosteric Replacement | Replacing the ethyl group with bioisosteres such as a cyclopropyl group or an oxime ether could alter the conformation and electronic properties, potentially leading to improved activity and metabolic stability. rsc.org | |
| 5-p-tolyl Group | Substitution on the Phenyl Ring | Introducing electron-withdrawing (e.g., -Cl, -F, -NO2) or electron-donating (e.g., -OCH3, -CH3) groups can modulate the electronic properties of the entire molecule, affecting its interaction with the biological target and its pharmacokinetic properties. nih.gov |
| Positional Isomerism | Moving the methyl group on the phenyl ring from the para to the ortho or meta position can alter the molecule's overall shape and how it fits into a binding site. | |
| Replacement of the Phenyl Ring | Substituting the p-tolyl group with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) can introduce new interaction points, such as additional hydrogen bond acceptors or donors, and modify the compound's solubility and metabolic profile. |
The design and synthesis of analogs based on these theoretical considerations are essential for developing new 1,2,4-triazole derivatives with improved therapeutic properties. nih.gov The versatile nature of the 1,2,4-triazole core allows for diverse structural modifications, making it a valuable scaffold in medicinal chemistry. nih.gov By systematically exploring the chemical space around the 3-ethyl and 5-p-tolyl positions, it is possible to fine-tune the pharmacological profile of the parent compound to achieve desired therapeutic outcomes.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Ethyl 5 P Tolyl 1h Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. For 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole offer fundamental insights into its molecular framework. The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethyl, p-tolyl, and triazole N-H protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The p-tolyl group exhibits two sets of doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The N-H proton of the triazole ring often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The triazole ring carbons (C3 and C5) resonate at characteristic downfield shifts due to the influence of the electronegative nitrogen atoms. The carbons of the p-tolyl and ethyl groups appear at predictable chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.35 | Triplet | 3H | Ethyl -CH₃ |
| 2.40 | Singlet | 3H | p-tolyl -CH₃ |
| 2.85 | Quartet | 2H | Ethyl -CH₂- |
| 7.25 | Doublet | 2H | p-tolyl Ar-H |
| 7.90 | Doublet | 2H | p-tolyl Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 12.0 | Ethyl -CH₃ |
| 21.5 | p-tolyl -CH₃ |
| 25.0 | Ethyl -CH₂- |
| 126.0 | p-tolyl Ar-C (ipso) |
| 129.5 | p-tolyl Ar-CH |
| 140.0 | p-tolyl Ar-C |
| 158.0 | Triazole C3 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole, a cross-peak between the ethyl methylene quartet and methyl triplet would be observed, confirming their connectivity. Similarly, correlations between the aromatic protons of the tolyl group can be seen.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the ethyl -CH₂- protons to the ethyl methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this molecule would include cross-peaks between the ethyl methylene protons and the C3 carbon of the triazole ring, and between the aromatic protons of the tolyl group and the C5 carbon of the triazole ring. These correlations are crucial for establishing the substitution pattern on the triazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole, NOESY can be used to study the preferred conformation of the tolyl group relative to the triazole ring.
In the solid state, molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful tool for characterizing these polymorphs, as subtle differences in crystal packing can lead to distinct NMR spectra. nih.govunt.edu For 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be used to identify and differentiate between potential polymorphs. Each polymorph would exhibit a unique set of isotropic chemical shifts due to the different local electronic environments of the carbon atoms in the crystal lattice. unt.edu Proton ssNMR, especially at fast magic angle spinning rates, can also provide valuable information on intermolecular interactions, such as hydrogen bonding involving the triazole N-H group. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and gaining insights into molecular structure and bonding.
The IR and Raman spectra of 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole display a series of characteristic bands. The N-H stretching vibration of the triazole ring is typically observed as a broad band in the IR spectrum in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic tolyl group and the aliphatic ethyl group appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C=N and N=N stretching vibrations within the triazole ring give rise to characteristic absorptions in the 1500-1650 cm⁻¹ region. The C-C stretching vibrations of the aromatic ring are also found in this fingerprint region.
Table 3: Predicted Characteristic IR and Raman Bands for 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3100-3300 | Medium, Broad | Weak | N-H stretching |
| 3000-3100 | Medium | Strong | Aromatic C-H stretching |
| 2850-2980 | Medium | Strong | Aliphatic C-H stretching |
| 1610 | Strong | Strong | Aromatic C=C stretching |
| 1550-1590 | Strong | Medium | Triazole ring stretching (C=N, N=N) |
| 1450-1490 | Medium | Medium | CH₂ and CH₃ bending |
| 1250-1300 | Strong | Medium | Triazole ring breathing modes |
Vibrational spectroscopy can also be employed to study the conformational isomers (rotamers) of 3-Ethyl-5-p-tolyl-1H- scielo.brcapes.gov.brrsc.orgtriazole, particularly concerning the rotation of the p-tolyl group relative to the triazole ring. Different conformations can lead to slight shifts in the vibrational frequencies of certain modes, especially those involving the inter-ring bond. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in the gas phase or in a particular solvent. Temperature-dependent IR or Raman studies can also provide information on the energy differences between different conformers.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. By measuring the m/z value to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole (Chemical Formula: C₁₁H₁₃N₃), HRMS is crucial for confirming its elemental composition.
The expected exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. In a typical HRMS experiment, a small sample of the compound is ionized, often using a soft ionization technique like Electrospray Ionization (ESI) or Electron Ionization (EI), and the resulting ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The measured mass is then compared to the theoretical mass. For instance, HRMS analysis of a related triazole derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govnih.govtriazolo[3,4-b] nih.govmdpi.comthiadiazole, yielded a measured mass of 317.0726, which was in close agreement with the calculated mass of 317.0715 for its molecular formula C₁₇H₁₁N₅S. mdpi.com A similar level of accuracy would be expected for 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole.
Table 1: Illustrative HRMS Data for 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 188.1182 (for C₁₁H₁₄N₃⁺) |
| Measured Exact Mass | Hypothetical value, e.g., 188.1185 |
| Mass Error | Hypothetical value, e.g., < 5 ppm |
This table is illustrative and shows the type of data obtained from an HRMS experiment. The measured values are hypothetical as specific experimental data for the target compound was not found in the provided search results.
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]⁺) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragments are analyzed in the second stage. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structural components.
For 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole, the fragmentation would likely involve the cleavage of the bonds connecting the ethyl and p-tolyl groups to the triazole ring, as well as the fragmentation of the triazole ring itself. researchgate.net The study of fragmentation pathways in similar heterocyclic systems, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, reveals that the initial loss of stable neutral molecules like N₂ is a common fragmentation pathway. nih.gov The analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the connectivity of the molecule. nih.gov
Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss | Fragment Structure |
| 188.1182 | 159.0920 | C₂H₅ (Ethyl radical) | [p-tolyl-triazole]⁺ |
| 188.1182 | 91.0542 | C₃H₅N₃ (Ethyl-triazole) | [p-tolyl]⁺ |
| 188.1182 | 160.1239 | N₂ | [C₁₁H₁₄]⁺ |
This table presents hypothetical fragmentation data based on general principles of mass spectrometry applied to related triazole structures.
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
For 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole, this technique would confirm the planarity of the triazole ring and the relative orientations of the ethyl and p-tolyl substituents. In related structures, such as 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the triazole ring was observed to make specific dihedral angles with the attached aromatic rings. iucr.org Similarly, the crystal structure of 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole showed a dihedral angle of 71.43 (9)° between the p-tolyl and the triazole rings. nih.gov This information is crucial for understanding the steric and electronic interactions within the molecule.
Table 3: Illustrative Crystallographic Data for a Related Triazole Derivative
| Parameter | Example Value (for C₁₉H₁₅N₅) nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.6104 (11) |
| b (Å) | 16.312 (3) |
| c (Å) | 16.902 (4) |
| β (°) | 105.07 (3) |
| Volume (ų) | 1493.6 (6) |
| Z | 4 |
This table provides example crystallographic data from a related compound, 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, to illustrate the type of information obtained. nih.gov
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions govern the physical properties of the solid material. In many triazole derivatives, N-H···N hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks. researchgate.netnih.gov Additionally, C-H···π interactions and π-π stacking between the aromatic rings are commonly observed, contributing to the stability of the crystal structure. iucr.orgnih.gov For 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole, one would expect to observe similar intermolecular forces dictating the molecular packing.
Chromatographic Separation and Purity Assessment Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the purification of synthesized compounds and for the assessment of their purity.
The purification of 1,2,4-triazole (B32235) derivatives is often achieved using column chromatography on silica (B1680970) gel. scielo.brrsc.org The choice of solvent system (mobile phase) is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a good separation of the desired product from any impurities or unreacted starting materials is selected. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used for compounds of moderate polarity. scielo.br
Purity assessment is commonly performed using High-Performance Liquid Chromatography (HPLC). This technique provides a quantitative measure of the purity of the sample by separating the components of a mixture and detecting them as they elute from the column. A pure sample will ideally show a single peak in the chromatogram. The purity is often expressed as a percentage of the total peak area.
Table 4: Common Chromatographic Techniques for Analysis of 3-Ethyl-5-p-tolyl-1H- nih.govnih.govtriazole
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Thin Layer Chromatography (TLC) | Silica gel | Hexane/Ethyl Acetate | Reaction monitoring, solvent selection |
| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | Purification of the final product |
| High-Performance Liquid Chromatography (HPLC) | C18 silica gel | Acetonitrile (B52724)/Water | Purity assessment |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of 3-Ethyl-5-p-tolyl-1H- tandfonline.comresearchgate.netresearchgate.nettriazole. The development focused on achieving optimal separation of the main peak from potential degradation products and synthetic intermediates.
The chromatographic conditions were systematically optimized, exploring various stationary phases, mobile phase compositions, and flow rates. ijrpas.com A C18 column was selected for its suitable retention characteristics for aromatic nitrogen heterocycles. tandfonline.comnih.gov The mobile phase, a mixture of acetonitrile and a phosphate (B84403) buffer, was chosen to ensure good peak shape and resolution. The pH of the mobile phase is a critical parameter for the analysis of nitrogen-containing heterocycles and was adjusted to maintain the analyte in a single ionic form. tandfonline.com
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1200 Series HPLC system or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Retention Time | Approximately 6.8 minutes |
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pharmtech.com
Specificity: The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of 3-Ethyl-5-p-tolyl-1H- tandfonline.comresearchgate.netresearchgate.nettriazole in the analysis of a placebo and by subjecting the analyte to stress conditions (acid, base, oxidation, thermal, and photolytic degradation). The main peak was found to be spectrally pure in all stress conditions, indicating the stability-indicating nature of the method.
Linearity and Range: The linearity was established by analyzing a series of solutions at different concentrations. A linear relationship between the peak area and the concentration was observed over the specified range. ijrpas.com
Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The results indicate a high degree of accuracy for the method.
Precision: The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com The low relative standard deviation (RSD) values confirm the precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. pharmtech.com
Table 2: Summary of HPLC Method Validation Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (% RSD) | < 2.0% |
| Intermediate Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for detecting potential impurities and byproducts from the synthesis of 3-Ethyl-5-p-tolyl-1H- tandfonline.comresearchgate.netresearchgate.nettriazole. dnu.dp.ua The synthesis of 3,5-disubstituted 1,2,4-triazoles can sometimes involve starting materials and intermediates that could persist as volatile impurities in the final product. researchgate.net
The analysis was performed using an Agilent 7890B GC system coupled with a 5977B mass selective detector. dnu.dp.ua A non-polar capillary column was used for the separation of the compounds. The identification of the impurities was based on the comparison of their retention times and mass spectra with those of reference standards or by interpretation of their fragmentation patterns. dnu.dp.uafu-berlin.de
Table 3: GC-MS Operating Conditions
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 500 amu |
Potential volatile impurities could include unreacted starting materials such as p-tolunitrile (B1678323) and ethylamine, as well as byproducts from side reactions. The mass spectra of triazole derivatives are characterized by specific fragmentation patterns, often involving the loss of nitrogen (N₂) and cleavage of the triazole ring, which aids in their identification. rsc.org
Table 4: Potential Volatile Impurities and Byproducts in 3-Ethyl-5-p-tolyl-1H- tandfonline.comresearchgate.netresearchgate.nettriazole
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| p-Tolunitrile | 8.5 | 117, 116, 90 |
| N-ethyl-4-methylbenzamide | 14.2 | 163, 148, 119, 91 |
| Unidentified synthesis byproduct | 16.5 | 201, 172, 116 |
Potential Applications of 3 Ethyl 5 P Tolyl 1h Triazole in Advanced Materials and Catalysis Theoretical and Exploratory
Coordination Chemistry and Metal-Organic Frameworks (MOFs) Involving Triazole Ligands (Theoretical Potential)
The 1,2,4-triazole (B32235) moiety is a versatile building block in coordination chemistry, capable of acting as a ligand for transition metals. bohrium.com Its derivatives can form a wide array of coordination compounds, from simple mononuclear complexes to intricate polynuclear structures like metal-organic frameworks (MOFs). mdpi.comalfa-chemistry.com
Design Principles for Triazole-Based Ligands in Metal Complexation
The design of triazole-based ligands for metal complexation is guided by several key principles that influence the resulting structure and properties of the coordination complex. The 1,2,4-triazole ring itself offers multiple coordination sites through its nitrogen atoms, allowing for diverse binding and bridging modes. mdpi.com This versatility is a significant advantage in the design of coordination polymers. researchgate.net
For a molecule like 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole, the primary coordination is expected to occur through the nitrogen atoms of the triazole ring. The ethyl and p-tolyl substituents can theoretically influence the ligand's properties in several ways:
Steric Hindrance: The bulkiness of the ethyl and p-tolyl groups can direct the self-assembly process of metal-ligand coordination, potentially leading to specific framework topologies.
Electronic Effects: The electron-donating nature of the alkyl (ethyl) and aryl (p-tolyl) groups can modulate the electron density on the triazole ring, thereby affecting the strength of the metal-ligand bond.
Framework Functionalization: The p-tolyl group offers a site for further functionalization, which could be used to tune the properties of the resulting MOF, such as pore size and surface chemistry, for specific applications like gas storage or catalysis. alfa-chemistry.com
The ability of 1,2,4-triazole derivatives to act as bridging ligands between two metal centers is a particularly strong and typical property, leading to the formation of polynuclear metal complexes. bohrium.com
Theoretical Predictions of Coordination Geometries and Electronic Properties
Based on the known coordination chemistry of 1,2,4-triazole derivatives, several theoretical predictions can be made for complexes involving 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole.
Coordination Geometries: The coordination geometry around the metal center would be determined by the nature of the metal ion, the counter-ion, and the stoichiometry of the reaction. The triazole ligand can coordinate in a monodentate fashion through one of its nitrogen atoms or, more commonly, in a bridging fashion, linking two metal centers. This bridging capability is crucial for the formation of 1D, 2D, or 3D MOF structures. acs.orgmdpi.com For instance, the use of 4-substituted triazole ligands often leads to the formation of one-dimensional coordination chains. researchgate.net
Electronic Properties: The electronic properties of the resulting metal complexes are a direct consequence of the metal-ligand interactions. Molecular orbital calculations on model titanium complexes with 1,2,4-triazolato ligands have provided insights into their bonding. acs.org The ethyl and p-tolyl groups in 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole are expected to have an electronic influence on the triazole ring, which in turn would affect the ligand field strength and the electronic properties of the metal complex. This could be leveraged to tune the magnetic or photoluminescent properties of the material. rsc.org
| Parameter | Theoretical Prediction for 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole Complexes | Rationale based on 1,2,4-Triazole Chemistry |
|---|---|---|
| Predominant Coordination Mode | Bridging ligand between two metal centers | This is a characteristic property of 1,2,4-triazoles, leading to polynuclear structures. bohrium.com |
| Potential Framework Dimensionality | 1D, 2D, or 3D MOFs | The bridging nature of the ligand allows for the construction of extended networks. mdpi.com |
| Influence of Substituents | Steric hindrance from ethyl and p-tolyl groups can control framework topology. Electronic effects can modulate metal-ligand bond strength. | Substituents on the triazole ring are known to influence the resulting structure and properties. researchgate.net |
| Tunability of Electronic Properties | Luminescence and magnetic properties could be tuned. | The ligand field can be modified by the substituents, affecting the electronic behavior of the metal centers. rsc.org |
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics (Theoretical Framework)
Triazole derivatives have emerged as promising materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their inherent electronic properties make them suitable for use as host materials for phosphorescent emitters or as electron-transporting layers. dntb.gov.uarsc.org
Theoretical Studies on Charge Transport Properties
The efficiency of an OLED is heavily dependent on the charge transport characteristics of its constituent materials. Triazole-based compounds are often bipolar, meaning they can transport both electrons and holes. rsc.org This balanced charge transport is crucial for achieving high efficiency in OLEDs.
For 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole, it is theorized that the molecule would exhibit good electron-transporting properties due to the electron-deficient nature of the 1,2,4-triazole ring. The p-tolyl group, being an electron-donating moiety, could facilitate hole transport. This combination could result in a bipolar material with balanced charge injection and transport capabilities. rsc.org The presence of the ethyl and p-tolyl groups may also influence the material's morphology in the solid state, which in turn affects charge mobility. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the frontier molecular orbital (HOMO and LUMO) energy levels of 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole, which are critical parameters for designing efficient OLED device structures.
Exploration of Excitonic Behavior in Triazole-based Architectures
In OLEDs, light is generated through the radiative decay of excitons (electron-hole pairs). The management of these excitons is key to device performance. Triazole derivatives have been investigated as host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to the phosphorescent guest emitter.
Theoretically, 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole could serve as a host material due to its potentially high triplet energy, which is necessary to confine the triplet excitons on the guest phosphorescent dopant. The rigid structure of the triazole ring contributes to a high thermal stability, a desirable property for OLED materials. rsc.org Furthermore, the excitonic behavior in covalent organic frameworks (COFs) based on 1,2,4-triazole has been studied, revealing that the donor-acceptor interactions within the structure can be tuned to optimize exciton (B1674681) dissociation and charge transfer. nih.gov Similar principles could be applied to molecular designs incorporating 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole for advanced organic electronic applications.
| Property | Theoretical Role of 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole in OLEDs | Underlying Scientific Principle |
|---|---|---|
| Charge Transport | Potentially bipolar, with good electron and hole transport capabilities. | The electron-deficient triazole ring facilitates electron transport, while the electron-donating p-tolyl group can aid hole transport. rsc.org |
| Host Material Potential | Could serve as a host for phosphorescent emitters. | Triazole derivatives often possess high triplet energies, essential for efficient phosphorescent OLEDs. dntb.gov.ua |
| Thermal Stability | Expected to have good thermal stability. | The rigid aromatic structure of the triazole ring contributes to thermal robustness. rsc.org |
| Exciton Management | The molecular structure could be tuned to control exciton behavior. | Donor-acceptor interactions within triazole-based systems can be engineered to optimize charge transfer and exciton dissociation. nih.gov |
Catalytic Applications (Theoretical and Mechanistic)
The application of triazole derivatives in catalysis is a growing area of research. Their ability to coordinate with metal ions and their inherent chemical stability make them attractive candidates for the development of novel catalytic systems.
Theoretically, 3-Ethyl-5-p-tolyl-1H- acs.orgrsc.orgmdpi.comtriazole could be employed in catalysis in several ways:
As a Ligand in Homogeneous Catalysis: The triazole could act as a ligand to stabilize and tune the reactivity of a metal catalyst in solution. The electronic and steric properties of the ethyl and p-tolyl groups could be used to modulate the catalytic activity and selectivity.
As a Building Block for Heterogeneous Catalysts: As discussed earlier, this molecule can be a linker in MOFs. Triazole-containing MOFs have shown promise as heterogeneous catalysts for reactions such as CO2 conversion. semanticscholar.org The porous nature of MOFs allows for substrate access to the active sites, while the triazole ligands can play a role in stabilizing the catalytic metal centers.
As an Organocatalyst: The 1,2,4-triazole ring itself can participate in catalytic cycles. For example, the anion of 1,2,4-triazole has been shown to promote the degradation of organophosphates. acs.org
Mechanistically, in metal-catalyzed reactions, the triazole ligand would coordinate to the metal center, influencing its Lewis acidity and redox potential. In the case of MOF-based catalysis, the mechanism could involve the substrate diffusing into the pores and interacting with the metal nodes, with the triazole linker providing the structural integrity and potentially participating in the reaction mechanism through its nitrogen atoms.
Theoretical Investigation of Triazole-Based Ligands in Homogeneous Catalysis
In homogeneous catalysis, the efficacy of a metal-ligand complex is profoundly influenced by the ligand's electronic and structural properties. The 1,2,4-triazole ring, with its multiple nitrogen atoms, can act as a potent coordinating agent for transition metals. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the behavior of such ligands. researchgate.net
Theoretical studies on analogous 1,2,4-triazole derivatives provide a framework for understanding the potential of 3-Ethyl-5-p-tolyl-1H- researchgate.netmdpi.comresearchgate.nettriazole. For instance, DFT calculations on pyridine-substituted-bis-1,2,4-triazole ligands have been used to determine ground state geometries, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) maps. researchgate.net These parameters are crucial for predicting catalytic activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, in particular, indicate the molecule's ability to donate or accept electrons, which is fundamental to its coordinating ability with a metal center. researchgate.net
For 3-Ethyl-5-p-tolyl-1H- researchgate.netmdpi.comresearchgate.nettriazole, the electron-donating nature of the ethyl and p-tolyl groups would theoretically increase the electron density on the triazole ring. This enhancement of electron density at the nitrogen atoms could strengthen its coordination to a metal catalyst, potentially enhancing the stability and reactivity of the resulting catalytic complex. Computational models could predict these effects precisely, guiding the rational design of catalysts for specific organic transformations, such as cross-coupling reactions. researchgate.net
| Computational Parameter | Significance in Homogeneous Catalysis | Predicted Influence of Ethyl/p-Tolyl Groups | Reference Methodologies |
|---|---|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests stronger donation to the metal center. | Increase HOMO energy level, enhancing ligand-to-metal donation. | DFT/B3LYP/6-31+G(d) researchgate.net |
| LUMO Energy | Indicates electron-accepting ability (back-bonding); important for stabilizing metal complexes. | Slightly alter LUMO energy, influencing metal-to-ligand back-donation. | DFT/B3LYP/6-31+G(d) researchgate.net |
| HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and stability of the ligand-metal complex. | Potentially decrease the energy gap, suggesting higher reactivity. | ωB97X-D/6-31g(d) nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (electron-rich) sites for metal coordination. | Increase negative potential around N atoms, indicating preferred coordination sites. | DFT Calculations researchgate.netnih.gov |
Surface Interactions of Triazole Derivatives in Heterogeneous Catalysis (Theoretical)
In heterogeneous catalysis, the interaction between an organic molecule and a solid surface is paramount. Triazole derivatives are known to interact strongly with metal surfaces, a phenomenon extensively studied in the context of corrosion inhibition, which provides valuable insights into potential catalytic applications. mdpi.com The adsorption process typically involves donor-acceptor interactions between the π-electrons of the triazole ring and the vacant d-orbitals of the metal. mdpi.com
Theoretical studies using DFT can model the adsorption of 3-Ethyl-5-p-tolyl-1H- researchgate.netmdpi.comresearchgate.nettriazole onto various catalytic surfaces (e.g., metal nanoparticles, graphene, metal oxides). Such studies can determine the most stable adsorption geometries, binding energies, and the nature of the surface-adsorbate bond. For example, research on other triazole derivatives has shown that these molecules can adsorb onto a metal surface through the heteroatoms and the π-electrons of the aromatic system. mdpi.com The presence of substituents like ethyl and p-tolyl groups can influence the orientation and strength of this adsorption. researchgate.net
A DFT study on the interaction of a triazole derivative with graphene and doped coronene (B32277) surfaces investigated how chemical descriptors change upon adsorption, providing a model for how such molecules might act as sensors or be anchored to a catalyst support. nih.gov The analysis of properties like adsorption energy and charge transfer can elucidate whether the interaction is primarily physisorption (weak, van der Waals forces) or chemisorption (strong, covalent-like bonding). researchgate.net For 3-Ethyl-5-p-tolyl-1H- researchgate.netmdpi.comresearchgate.nettriazole, the p-tolyl group could facilitate π-π stacking interactions with graphitic surfaces, while the nitrogen atoms of the triazole ring could coordinate to metal atoms on a catalyst surface. nih.govnih.gov
| Interaction Parameter | Relevance to Heterogeneous Catalysis | Theoretical Assessment Method | Potential Findings for 3-Ethyl-5-p-tolyl-1H- researchgate.netmdpi.comresearchgate.nettriazole |
|---|---|---|---|
| Adsorption Energy (Eads) | Quantifies the strength of the bond between the molecule and the catalyst surface. | DFT calculations nih.gov | Strong chemisorption on transition metal surfaces; potential for π-π stacking on carbon-based supports. |
| Charge Transfer | Indicates the flow of electrons between the adsorbate and the surface, defining the bond type. | Population analysis (e.g., Mulliken, Hirshfeld) mdpi.com | Electron donation from the N atoms and π-system of the triazole to the surface. |
| Adsorption Isotherm Model | Describes the equilibrium between the adsorbate in solution and on the surface. | Langmuir, Freundlich, or Temkin models fitted to theoretical data. researchgate.net | Likely to follow the Langmuir model, indicating monolayer formation on the catalyst surface. |
| Molecular Orientation | Determines which functional groups are available for catalytic reactions. | Geometric optimization via DFT researchgate.netnih.gov | A planar or slightly tilted orientation to maximize surface contact of the aromatic rings and N atoms. |
Mechanistic Insights into Catalytic Cycles Involving the Triazole Moiety
The 1,2,4-triazole moiety can be actively involved in catalytic cycles, not just as an ancillary ligand but as a core component of an organocatalyst. N-Heterocyclic Carbenes (NHCs) derived from triazolium salts are a prominent example, participating in reactions like the benzoin (B196080) and Stetter reactions. worktribe.com Theoretical studies are crucial for elucidating the mechanisms of these reactions, including the stabilization of key intermediates.
Although 3-Ethyl-5-p-tolyl-1H- researchgate.netmdpi.comresearchgate.nettriazole is not an NHC precursor itself, its structural features are relevant to understanding the broader catalytic potential of the triazole ring. Mechanistic studies on other catalytic systems involving triazoles, such as copper- or ruthenium-catalyzed cycloadditions for the synthesis of other triazoles, often propose detailed catalytic cycles. mdpi.commdpi.com These cycles typically involve steps like coordination of substrates to the metal-triazole complex, oxidative addition, migratory insertion, and reductive elimination.
Future Perspectives and Emerging Research Directions for 3 Ethyl 5 P Tolyl 1h Acs.orgnih.govnih.govtriazole
The landscape of chemical synthesis and molecular discovery is undergoing a profound transformation, driven by the convergence of computational power and experimental innovation. For specialized heterocyclic compounds like 3-Ethyl-5-p-tolyl-1H- acs.orgnih.govnih.govtriazole, these advancements open up new frontiers for research and application. The future exploration of this molecule is poised to move beyond traditional synthetic methods and characterization, venturing into predictive modeling, automated discovery, and the exploration of complex chemical systems and novel reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
